Cas no 1393532-98-3 (Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate)

Ethyl (6-chloro-4-fluoropyridin-2-yl)acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of both chloro and fluoro substituents on the pyridine ring enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The ethyl ester group provides additional flexibility for hydrolysis or transesterification, enabling the introduction of carboxylic acid or other ester derivatives. This compound is particularly valuable in the development of bioactive molecules due to its structural motifs, which are common in herbicides, insecticides, and medicinal compounds. Its stability and well-defined reactivity profile make it a reliable building block for research and industrial applications.
Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate structure
1393532-98-3 structure
商品名:Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate
CAS番号:1393532-98-3
MF:C9H9ClFNO2
メガワット:217.624665021896
CID:4802950

Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate 化学的及び物理的性質

名前と識別子

    • AB83215
    • Ethyl 2-chloro-4-fluoropyridine-6-acetate
    • ETHYL (6-CHLORO-4-FLUOROPYRIDIN-2-YL)ACETATE
    • Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate
    • インチ: 1S/C9H9ClFNO2/c1-2-14-9(13)5-7-3-6(11)4-8(10)12-7/h3-4H,2,5H2,1H3
    • InChIKey: DVWCNBLNQKVQIN-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=CC(CC(=O)OCC)=N1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 203
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 39.2

Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029010769-250mg
Ethyl 2-chloro-4-fluoropyridine-6-acetate
1393532-98-3 95%
250mg
$940.80 2022-04-02
Alichem
A029010769-1g
Ethyl 2-chloro-4-fluoropyridine-6-acetate
1393532-98-3 95%
1g
$2,750.25 2022-04-02

Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate 関連文献

Ethyl (6-chloro-4-fluoropyridin-2-YL)acetateに関する追加情報

Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate: A Comprehensive Overview

Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate, with the CAS number 1393532-98-3, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and it incorporates substituents that confer unique chemical properties. The 6-chloro and 4-fluoro groups attached to the pyridine ring introduce electronic and steric effects that influence its reactivity and biological activity. The ethyl acetate moiety further enhances its solubility and stability, making it a versatile molecule for various applications.

Recent studies have highlighted the potential of Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors. The chlorine and fluorine substituents on the pyridine ring are known to modulate the binding affinity of such compounds to their target proteins. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound could serve as a lead molecule for designing inhibitors targeting protein kinases involved in cancer pathways.

The synthesis of Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate typically involves multi-step organic reactions. A common approach includes the Friedel-Crafts acylation of 6-chloro-4-fluoropyridine with ethyl acetoacetate, followed by hydrolysis to yield the desired product. The reaction conditions, such as temperature and catalyst selection, play a crucial role in determining the yield and purity of the compound. Recent advancements in catalytic systems have improved the efficiency of this synthesis process, making it more amenable for large-scale production.

In terms of physical properties, Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate is a crystalline solid with a melting point of approximately 105°C. Its solubility in organic solvents like dichloromethane and ethyl acetate makes it suitable for various laboratory applications, including chromatographic separations and spectroscopic analyses. The compound exhibits strong UV absorption due to its aromatic system, which is useful in analytical techniques such as UV-Vis spectroscopy.

From an environmental perspective, understanding the degradation pathways of Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate is essential for assessing its ecological impact. Recent research has shown that this compound undergoes hydrolysis under alkaline conditions, leading to the formation of biodegradable byproducts. This information is critical for industries involved in its production and handling to ensure compliance with environmental regulations.

In conclusion, Ethyl (6-chloro-4-fluoropyridin-2-YL)acetate is a valuable compound with diverse applications in organic synthesis and pharmacology. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing chemical science.

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